

3-(Trifluoromethyl)quinoxalin-2-ol CAS number and molecular weight

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)quinoxalin-2-ol

Cat. No.: B1297760

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An In-Depth Technical Guide to 3-(Trifluoromethyl)quinoxalin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-(Trifluoromethyl)quinoxalin-2-ol**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, explore its synthesis, and discuss its potential applications, with a focus on providing actionable insights for professionals in the field.

Core Compound Identification and Properties

Chemical Identity

- Chemical Name: **3-(Trifluoromethyl)quinoxalin-2-ol**
- Synonyms: 3-(Trifluoromethyl)-1,2-dihydroquinoxalin-2-one, 3-(Trifluoromethyl)-2(1H)-quinoxalinone[1]
- CAS Number: 58457-64-0[1]
- Molecular Formula: C₉H₅F₃N₂O[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

Property	Value	Source
Molecular Weight	214.15 g/mol	
Melting Point	248 - 249 °C	
Physical Form	Solid	
logP	1.7209	[2]
Hydrogen Bond Acceptors	3	[2]
Hydrogen Bond Donors	1	[2]
Polar Surface Area	33.225 Å ²	[2]

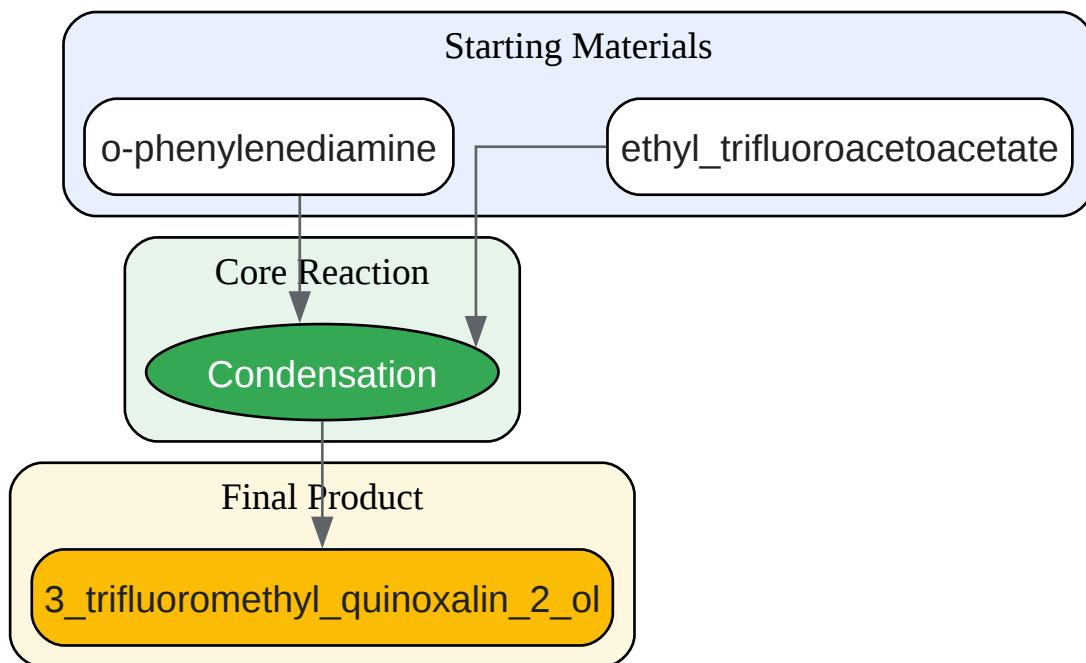
Expert Insight: The trifluoromethyl (-CF₃) group is a key feature of this molecule. Its high electronegativity and lipophilicity can significantly impact the compound's metabolic stability and ability to cross biological membranes. The presence of this group is a common strategy in drug design to enhance the pharmacokinetic properties of a lead compound.[\[3\]](#)[\[4\]](#)

Synthesis and Chemical Reactivity

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. The general approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Synthetic Workflow

The synthesis of **3-(Trifluoromethyl)quinoxalin-2-ol** can be conceptualized through the following workflow. This diagram illustrates the key transformations required to construct the quinoxaline core and introduce the critical trifluoromethyl substituent.



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Caption: General synthetic workflow for **3-(Trifluoromethyl)quinoxalin-2-ol**.

Experimental Protocol: A Representative Synthesis

While specific reaction conditions can be optimized, a general protocol for the synthesis of trifluoromethyl-substituted quinoxalines involves the following steps:

- **Reactant Preparation:** Equimolar amounts of o-phenylenediamine and a trifluoromethyl-containing 1,2-dicarbonyl compound (e.g., ethyl trifluoroacetoacetate) are dissolved in a suitable solvent, such as ethanol or acetic acid.
- **Reaction:** The mixture is typically refluxed for several hours to ensure complete condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup and Purification:** Upon completion, the reaction mixture is cooled, and the crude product is isolated, often by filtration. The product is then purified by recrystallization from an appropriate solvent to yield the final **3-(Trifluoromethyl)quinoxalin-2-ol**.

Causality in Experimental Choices:

- Solvent Selection: Acetic acid can act as both a solvent and a catalyst for the condensation reaction. Ethanol is a less acidic alternative that is also effective.
- Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation to occur at a reasonable rate.

Applications and Areas of Research

Quinoxaline derivatives are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a trifluoromethyl group can further enhance their therapeutic potential.

Potential Therapeutic Applications

- Antimicrobial Agents: The trifluoromethyl group is known to enhance the potency and pharmacokinetic properties of antimicrobial compounds.[\[3\]](#)
- Anticancer Agents: Certain quinoxaline-1,4-di-N-oxide derivatives have shown in vitro activity against various cancer cell lines.[\[5\]](#)
- Antiviral Activity: The quinoxaline scaffold has gained attention for its potential antiviral properties.[\[5\]](#)

Materials Science

Trifluoromethyl-substituted quinoxalines are also being investigated for their applications in materials science, particularly in the development of fluorescent materials and organic electronics. Their unique photophysical properties, such as Aggregation-Induced Emission (AIE), make them promising candidates for use in optoelectronic devices.[\[6\]](#)

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **3-(Trifluoromethyl)quinoxalin-2-ol**.

Hazard Identification

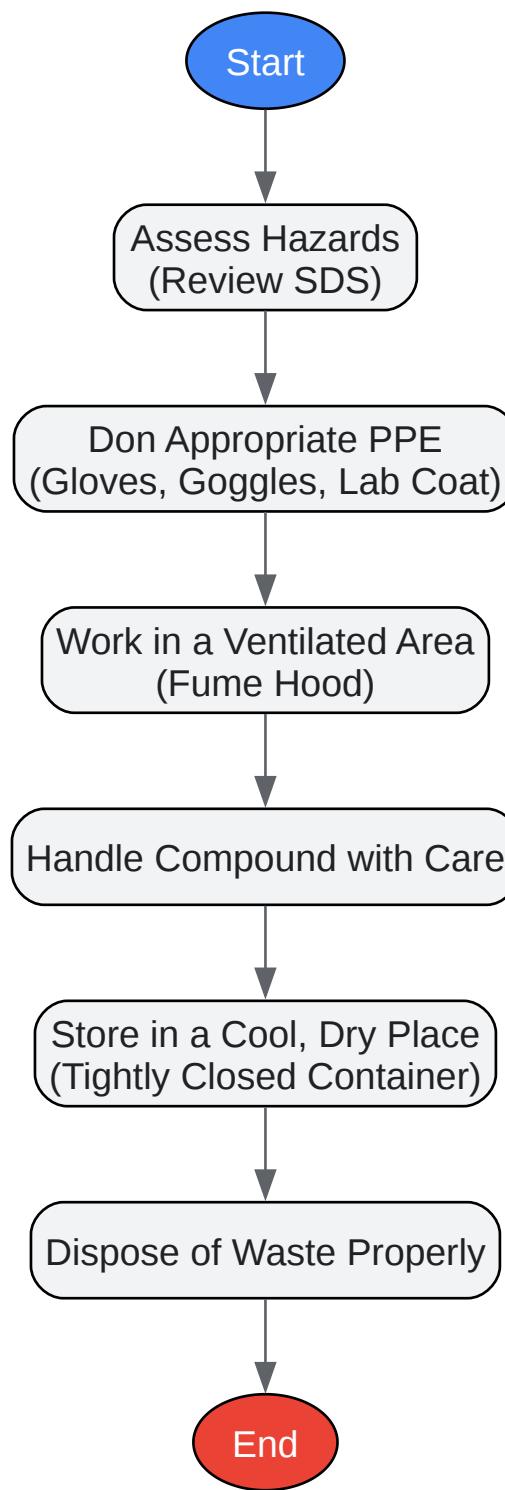
Based on available safety data sheets for similar compounds, **3-(Trifluoromethyl)quinoxalin-2-ol** should be handled with care. Potential hazards include:

- Skin irritation[7][8][9]
- Serious eye irritation[7][8][9]
- May be harmful if swallowed or inhaled[7]

Recommended Handling Procedures

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10]
- Personal Protective Equipment (PPE):
 - Wear protective gloves.
 - Wear safety glasses with side-shields or goggles.[7]
 - Wear a lab coat or other protective clothing.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents. Keep the container tightly closed.[10]

The following diagram outlines the standard workflow for safe handling of this chemical compound in a laboratory setting.



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Caption: Safe handling workflow for **3-(Trifluoromethyl)quinoxalin-2-ol**.

Conclusion

3-(Trifluoromethyl)quinoxalin-2-ol is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique combination of the quinoxaline scaffold and the trifluoromethyl group makes it a valuable building block for the development of new drugs and functional materials. This guide has provided a foundational understanding of its properties, synthesis, and applications, offering a starting point for researchers and developers interested in exploring the potential of this intriguing molecule.

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